molecular formula C13H18N4 B8584205 1-(2-Pyrrolidin-1-YL-ethyl)-1H-indazol-5-ylamine CAS No. 690265-60-2

1-(2-Pyrrolidin-1-YL-ethyl)-1H-indazol-5-ylamine

Cat. No. B8584205
CAS RN: 690265-60-2
M. Wt: 230.31 g/mol
InChI Key: SXVGYLUSQYUCDR-UHFFFAOYSA-N
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Description

1-(2-Pyrrolidin-1-YL-ethyl)-1H-indazol-5-ylamine is a useful research compound. Its molecular formula is C13H18N4 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Pyrrolidin-1-YL-ethyl)-1H-indazol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Pyrrolidin-1-YL-ethyl)-1H-indazol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

690265-60-2

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)indazol-5-amine

InChI

InChI=1S/C13H18N4/c14-12-3-4-13-11(9-12)10-15-17(13)8-7-16-5-1-2-6-16/h3-4,9-10H,1-2,5-8,14H2

InChI Key

SXVGYLUSQYUCDR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C3=C(C=C(C=C3)N)C=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.50 g Raney nickel are added to a solution of 3.50 g (13.4 mmol) 5-nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole in 50 mL EtOAc and the reaction mixture is stirred for 20 h at RT at 1.4 bar H2. After filtration the solvent is eliminated i.vac. The product is further reacted without any more purification.
Name
5-nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1ccc2c(cnn2CCN2CCCC2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 5-Nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole (3.00 g, 11.5 mmol), iron powder (6.50 g, 116 mmol), and ammonium chloride (310 mg, 5.85 mmol) in a 4:1 mixture of ethanol/H2O was heated to reflux for 3 hours, cooled to room temperature and concentrated under reduced pressure. The residue was taken up and stirred in triethylamine/ethyl acetate (1/4, 30 mL) for 15 minutes, filtered through a plug of silica gel which was rinsed with triethylamine/ethyl acetate (1/4). The filtrate was concentrated under reduced pressure to provide the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.62 (m, 4H), 2.44 (m, 4H), 2.81 (t, 2H, J=6.78), 4.36 (t, 2H, J=6.78), 4.77 (s, 2H), 6.72 (m, 1H), 6.79 (m, 1H), 7.35 (m, 1H), 7.68 (s, 1H); MS (DCI/NH3) m/z 231 [M+H]+.
Name
5-Nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
catalyst
Reaction Step One
Name
ethanol H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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